molecular formula C12H8FNO B1375728 2-Benzoyl-5-fluoropyridine CAS No. 1427379-15-4

2-Benzoyl-5-fluoropyridine

Cat. No. B1375728
M. Wt: 201.2 g/mol
InChI Key: MRDQDXRJYMTEFZ-UHFFFAOYSA-N
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Description

2-Benzoyl-5-fluoropyridine is a chemical compound with the CAS Number: 1427379-15-4 and a molecular weight of 201.2 .


Synthesis Analysis

The synthesis of 2-Benzoyl-5-fluoropyridine could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents . Another method could involve the synthesis of 2-benzoylpyridine by one-step oxidization .


Molecular Structure Analysis

The molecular structure of 2-Benzoyl-5-fluoropyridine can be represented by the InChI code: 1S/C12H8FNO/c13-10-6-7-11 (14-8-10)12 (15)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving 2-Benzoyl-5-fluoropyridine . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

2-Benzoyl-5-fluoropyridine is a powder that is stored at room temperature . It has a molecular weight of 201.2 . Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

  • Medicinal Chemistry

    • Fluoropyridines, including 2-Benzoyl-5-fluoropyridine, are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
    • They have been used in the development of BACE1 inhibitors for the treatment of Alzheimer’s disease .
  • Organic Semiconductors

    • Thiophene-mediated molecules, which can be synthesized from fluoropyridines, have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Agricultural Chemistry

    • Fluorine-containing substituents, which can be incorporated into compounds like 2-Benzoyl-5-fluoropyridine, have been commercialized as agricultural active ingredients .
    • They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
  • Radiotherapy

    • F 18 substituted pyridines, which can potentially be synthesized from fluoropyridines, are used for local radiotherapy of cancer .
  • Synthesis of Fluorinated Pyridines

    • Fluoropyridines, including 2-Benzoyl-5-fluoropyridine, are synthesized using various methods .
    • These methods include the Umemoto reaction and the Balts-Schiemann reaction .
  • Synthesis of Thiophene Derivatives

    • Fluoropyridines can be used in the synthesis of thiophene derivatives .
  • Synthesis of Pyridothiadiazene 1,1-dioxides

    • 2-Amino-5-fluoropyridine, which can potentially be synthesized from 2-Benzoyl-5-fluoropyridine, is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .
    • These compounds act as AMPA potentiators .
  • Synthesis of 3-Aminothiophene

    • The simple substrate vinylthioacetamide can be treated with triflic anhydride and 2-fluoropyridine to generate the corresponding keteniminium salt, which spontaneously cyclizes via a concerted 6π-electrocyclization to give the 3-aminothiophene .
  • Commercial Use

    • 2-Benzoyl-5-fluoropyridine is commercially available and can be used as a building block in various chemical syntheses .
  • Synthesis of Pyridothiadiazene 1,1-dioxides

    • 2-Amino-5-fluoropyridine, which can potentially be synthesized from 2-Benzoyl-5-fluoropyridine, is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .
    • These compounds act as AMPA potentiators .
  • Synthesis of 3-Aminothiophene

    • The simple substrate vinylthioacetamide can be treated with triflic anhydride and 2-fluoropyridine to generate the corresponding keteniminium salt, which spontaneously cyclizes via a concerted 6π-electrocyclization to give the 3-aminothiophene .
  • Commercial Use

    • 2-Benzoyl-5-fluoropyridine is commercially available and can be used as a building block in various chemical syntheses .

Future Directions

Fluorinated heterocyclic compounds, such as 2-Benzoyl-5-fluoropyridine, are constantly appearing in new molecular entities with various biological activities . The presence of fluorine atoms or a heterocyclic moiety in drug structures is a recurrent motif in medicinal chemistry . Therefore, the future directions of 2-Benzoyl-5-fluoropyridine could potentially involve further exploration of its biological activities and potential applications in drug development .

properties

IUPAC Name

(5-fluoropyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDQDXRJYMTEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-5-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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